![molecular formula C20H35NO8 B611256 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 1802913-21-8](/img/structure/B611256.png)
3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Overview
Description
TCO-PEG4-acid is a non-activated PEG derivative containing a TCO moiety and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media and this reagent can be used to derivatize amine-containing molecules through a stable amide bond in the presence of activators (e.g. EDC, or HATU) .
Scientific Research Applications
Synthesis Techniques
- The synthesis of similar complex compounds, such as 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, involves processes like simultaneous esterification and selective hydrolysis (Mi, 2006).
- Another study on 3-ethoxycyclobutanones demonstrates the synthesis of highly oxygenated cyclohexanone derivatives using formal [4+2] cycloadducts (Matsuo, Negishi, & Ishibashi, 2009).
Chemical Reactions and Properties
- Research on 1-Ethoxy-3-trifluoromethyl-1,3-butadiene explores the preparation and reactions of these compounds, which may be relevant to the study of similar complex molecules (Volle & Schlosser, 2002).
- A study on 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid discusses the synthesis and reactions of this compound, shedding light on the behavior of similar ethoxy-substituted molecules (Shi, Xu, & Xu, 1991).
Applications in Medicinal Chemistry
- The synthesis of complex compounds like (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, which are used in developing potent PPARγ agonists, indicates the potential pharmaceutical applications of similar compounds (Reynolds & Hermitage, 2001).
Complex Molecule Synthesis
- The development of new O,N,O-tridentate ligands capable of forming metal complexes, as seen in the study of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids, highlights the versatility of ethoxy-substituted compounds in synthesizing complex molecules (Kudyakova, Goryaeva, Burgart, Saloutin, & Slepukhin, 2009).
properties
IUPAC Name |
3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNKSDUNMXNXDE-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145708536 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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